molecular formula C7H9ClN2 B1467794 6-Chloro-3-ethyl-4-methylpyridazine CAS No. 1490364-43-6

6-Chloro-3-ethyl-4-methylpyridazine

Cat. No.: B1467794
CAS No.: 1490364-43-6
M. Wt: 156.61 g/mol
InChI Key: ANSRVOCQAGWFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-ethyl-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 3rd position, and a methyl group at the 4th position on the pyridazine ring. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethyl-4-methylpyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethyl-4-methylpyridazine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-4-methylpyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-ethyl-4-methylpyridazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethyl-4-methylpyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-ethyl-4-methylpyridazine is unique due to the specific combination of substituents on the pyridazine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the chlorine atom, provides distinct steric and electronic properties that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

6-chloro-3-ethyl-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-6-5(2)4-7(8)10-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSRVOCQAGWFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-ethyl-4-methylpyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-ethyl-4-methylpyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-ethyl-4-methylpyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-ethyl-4-methylpyridazine
Reactant of Route 5
6-Chloro-3-ethyl-4-methylpyridazine
Reactant of Route 6
6-Chloro-3-ethyl-4-methylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.